4,5-Dimethyl-2-isobutyl-3-thiazoline
Description
Significance of Thiazoline (B8809763) Heterocycles in Organic Chemistry Research
Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring. rsc.org As derivatives of thiazole (B1198619), they are of significant interest in organic and medicinal chemistry. rsc.orgwikipedia.org These structures serve as crucial scaffolds in numerous natural products and are involved in a wide array of physiological reactions. rsc.org The versatility of the thiazoline ring allows for further functionalization, making these compounds valuable building blocks for the synthesis of diverse and complex organic molecules. rsc.orgchemimpex.com
The importance of thiazoline heterocycles is underscored by their presence in a multitude of bioactive natural compounds, such as curacin A, thiangazole, and mirabazole. rsc.org Their pharmacological potential is broad, with demonstrated anti-HIV, neurological, anti-cancer, and antibiotic activities. rsc.org Compared to their oxygen analogues, 2-oxazolines, 2-thiazolines have received comparatively less attention in the scientific literature, yet they remain a field with considerable potential for discovery. acs.org Research in this area includes the development of novel synthesis methods, such as the condensation of L-cysteine with nitriles or reactions involving α,α-difluoroalkyl amines and β-amino thiols, to create these valuable structures. organic-chemistry.org
Contextualization of 4,5-Dimethyl-2-isobutyl-3-thiazoline within Flavor and Fragrance Science
Within the extensive family of thiazolines, certain volatile derivatives are particularly noteworthy for their profound impact on flavor and food chemistry. rsc.org More than 30 distinct thiazoline structures have been identified in food and natural sources, contributing significantly to the aroma profiles of products like cooked meat. rsc.orgacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 65894-83-9 | chemicalbook.comchemicalbook.comthegoodscentscompany.com |
| Molecular Formula | C₉H₁₇NS | chemicalbook.comsigmaaldrich.comnist.gov |
| Molecular Weight | 171.3 g/mol | chemimpex.comchemicalbook.com |
| Appearance | Colorless to pale yellow or light brown liquid | chemicalbook.comchemicalbook.comthegoodscentscompany.com |
| Boiling Point | 208 °C at 760 mmHg | chemicalbook.comchemicalbook.com |
| Density | ~0.933-0.937 g/mL at 25 °C | thegoodscentscompany.com |
| Refractive Index | ~1.483-1.489 at 20 °C | thegoodscentscompany.com |
Table 2: Organoleptic Profile of this compound
| Characteristic | Description | Source(s) |
|---|---|---|
| Odor | Meaty, vegetable, spicy, green nut skin, sulfurous, burnt cocoa, corn | chemicalbook.comthegoodscentscompany.comperflavory.com |
| Taste | Malty, cocoa, chocolate, hops, nut skin, cornmeal, yeasty, meaty, sulfur-like | chemicalbook.comchemicalbook.comthegoodscentscompany.comperflavory.com |
| Reported Occurrence | Yeast extract | chemicalbook.comchemicalbook.com |
| Common Applications | Flavoring for bakery, desserts, confectionery, meat products, soups, sauces | thegoodscentscompany.comperflavory.comtzrunlong.com |
Overview of Current Academic Research Trajectories on this compound
Current academic research involving this compound appears to follow several distinct trajectories. A primary focus is within analytical chemistry, particularly the characterization and identification of this volatile compound in complex food matrices, such as cooked beef. nist.gov Studies often employ gas chromatography to separate and identify its isomers. nist.govnist.gov
Another significant area of research is its application and synthesis in flavor chemistry. Investigations explore the reaction pathways, such as those between ammonium (B1175870) sulfide, aldehydes, and α-dicarbonyls, that lead to the formation of this and other important flavor compounds. nist.gov
Furthermore, the compound is utilized as a building block in organic synthesis. chemimpex.com Researchers are interested in its structural diversity and the reactivity endowed by the isobutyl and dimethyl groups, which can be leveraged to create more complex molecules for various applications, including potential new therapeutic agents or agrochemicals. chemimpex.com Its use as an attractant in pest management strategies is also an area of applied research, highlighting its potential beyond the flavor industry. chemimpex.com
Research Gaps and Future Perspectives in the Study of this compound
The biological activity of this compound is another underexplored area. Although it is studied for its potential in medicinal chemistry, comprehensive investigations into its specific physiological effects or broader pharmacological applications are lacking. chemimpex.com Given that the broader thiazoline class of compounds exhibits significant bioactivity, this represents a promising avenue for future research. rsc.org
Finally, while its role as a flavorant and a potential agrochemical attractant is recognized, other applications are largely unexplored. chemimpex.com The unique chemical properties conferred by its heterocyclic structure could be investigated for roles in materials science or as a ligand in catalysis, expanding the utility of this versatile molecule. rsc.orgacs.org
Properties
IUPAC Name |
4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOISHJOXPONIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC(S1)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867188 | |
| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30867188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to amber liquid; meaty, spicy, herbaceous odour | |
| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |
| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.933-0.937 | |
| Record name | 4,5-Dimethyl-2-isobutyl-3-thiazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65894-83-9 | |
| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65894-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Isobutyl-4,5-dimethyl-3-thiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065894839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
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| Record name | 2,5-dihydro-2-isobutyl-4,5-dimethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037159 | |
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Synthetic Methodologies and Mechanistic Investigations of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
Retrosynthetic Analysis and Precursor Identification for 4,5-Dimethyl-2-isobutyl-3-thiazoline
A retrosynthetic analysis of this compound provides a logical approach to identifying its key precursors. The 3-thiazoline ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. A common and direct disconnection approach for the C=N bond within the thiazoline (B8809763) ring points to a carbonyl compound and an aminothiol (B82208) as the primary building blocks.
Specifically, for this compound, the isobutyl group at the C2 position suggests the use of isovaleraldehyde (B47997) as the carbonyl precursor. The dimethyl substitution at the C4 and C5 positions points towards a corresponding aminothiol, which upon closer inspection would be 3-amino-2-mercaptobutane. However, a more practical and commonly employed precursor is the corresponding α-mercaptoketone, which can react with a source of ammonia (B1221849). In this case, 3-mercapto-2-butanone (B1585005) is the logical precursor, which upon reaction with isovaleraldehyde and ammonia or an ammonia source, would lead to the target thiazoline.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| Isovaleraldehyde | (CH₃)₂CHCH₂CHO | Provides the C2 and isobutyl substituent |
| 3-Mercapto-2-butanone | CH₃CH(SH)C(O)CH₃ | Provides the C4, C5, and the sulfur and nitrogen atoms (with ammonia) |
This retrosynthetic strategy is supported by the well-established Asinger reaction and related multicomponent reactions for the synthesis of 3-thiazolines. chemimpex.com
Classical and Contemporary Synthetic Routes to the 3-Thiazoline Scaffold
The synthesis of the 3-thiazoline scaffold can be achieved through various classical and contemporary methods. These routes often involve the condensation of key building blocks and have been refined to improve efficiency and selectivity.
The formation of this compound is classically achieved through a multicomponent condensation reaction. This typically involves the reaction of an aldehyde (isovaleraldehyde), an α-mercaptoketone (3-mercapto-2-butanone), and a source of ammonia. This approach is a variation of the Asinger reaction, a powerful tool for the synthesis of 3-thiazolines. chemimpex.com
The reaction mechanism likely proceeds through the initial formation of an α-aminoketone from the reaction of 3-mercapto-2-butanone with ammonia. This is followed by the nucleophilic attack of the thiol group onto the carbonyl carbon of isovaleraldehyde, leading to a hemithioaminal intermediate. Subsequent intramolecular condensation and dehydration steps result in the formation of the 3-thiazoline ring.
The synthesis of this compound from the aforementioned precursors inherently involves challenges of chemoselectivity and regioselectivity. Chemoselectivity arises from the multiple reactive functional groups present in the reaction mixture. For instance, the aldehyde must react selectively with the aminothiol intermediate in the presence of other nucleophiles and electrophiles.
Regioselectivity is a critical consideration in the formation of the thiazoline ring. The intramolecular cyclization must proceed in a manner that places the substituents at the correct positions. In the case of this compound, the reaction of isovaleraldehyde with the aminothiol derived from 3-mercapto-2-butanone is generally regioselective, leading to the desired 2,4,5-trisubstituted pattern. The regiochemical outcome is primarily dictated by the inherent reactivity of the functional groups and the stability of the intermediates. The formation of the five-membered thiazoline ring is thermodynamically favored.
Modern synthetic methods often employ catalysts to enhance both chemo- and regioselectivity. For related thiazole (B1198619) syntheses, calcium salts like Ca(OTf)₂ have been used to promote the selective reaction of thioamides with propargyl alcohols, demonstrating the potential for metal-catalyzed control in similar heterocyclic formations. nih.govacs.org While not specifically reported for this compound, such strategies could be adapted to improve the synthesis of this compound.
Stereoselective Synthesis of this compound Isomers
The presence of two stereocenters at the C4 and C5 positions of this compound means that the compound can exist as diastereomers (cis and trans) and each of these can exist as a pair of enantiomers. Commercially available this compound is often sold as a mixture of cis and trans isomers, indicating that non-stereoselective synthetic methods are common. thegoodscentscompany.com
The enantioselective synthesis of 2,4,5-trisubstituted 3-thiazolines is a challenging area of research. While specific methods for this compound are not extensively documented in the literature, general strategies for the asymmetric synthesis of related thiazolines can be considered.
One approach involves the use of chiral auxiliaries or chiral catalysts. For instance, asymmetric routes to 2,4,5-trisubstituted Δ²-thiazolines have been developed starting from α,β-unsaturated methyl esters. nih.govnih.govresearchgate.net These methods utilize key steps such as Sharpless asymmetric dihydroxylation to introduce chirality, followed by a series of transformations to construct the thiazoline ring. nih.govnih.govresearchgate.net Such multi-step sequences, while potentially providing high enantiomeric excess, are often less atom-economical than direct multicomponent reactions.
Table 2: General Enantioselective Strategies for Thiazoline Synthesis
| Strategy | Description | Potential Application to Target Compound |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Use of a chiral α-mercaptoketone or a chiral aldehyde. |
| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity. | A chiral catalyst could be used in the multicomponent condensation reaction. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome. | A chiral auxiliary could be attached to one of the precursors. |
The relative stereochemistry of the methyl groups at the C4 and C5 positions determines whether the cis or trans diastereomer is formed. The diastereoselectivity of the cyclization reaction can be influenced by several factors, including the reaction conditions (temperature, solvent, catalyst) and the nature of the substrates.
In the context of related intramolecular conjugate additions to form thiazolines, the stereochemistry of the starting materials can influence the diastereomeric outcome. researchgate.net For the multicomponent synthesis of this compound, the cyclization step is likely to proceed through a transition state where steric interactions between the substituents play a significant role. The formation of a mixture of cis and trans isomers suggests that the energy difference between the diastereomeric transition states is small under typical reaction conditions.
Achieving high diastereoselectivity would likely require careful optimization of the reaction parameters or the use of stereodirecting groups. For example, the use of specific Lewis acids or organocatalysts could favor the formation of one diastereomer over the other by organizing the transition state geometry.
Catalytic Methodologies in the Synthesis of this compound
Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of chemical transformations. Both organocatalysis and metal-based catalysis present potential avenues for the synthesis of the this compound ring system, primarily by facilitating the key bond-forming steps.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov In the context of thiazoline synthesis, organocatalysts can activate the reacting partners through various modes of action, such as iminium ion or enamine formation.
For the synthesis of this compound, an organocatalyst could potentially facilitate the condensation between 3-amino-4-mercapto-pentane and isovaleraldehyde. A plausible mechanistic pathway, catalyzed by a primary or secondary amine (like proline or its derivatives), would involve the formation of an enamine from the aldehyde. This enamine is more nucleophilic than the aldehyde itself, facilitating the subsequent reaction steps.
Mechanistic Considerations:
Iminium Ion Formation: An acidic organocatalyst could protonate the carbonyl group of isovaleraldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of 3-amino-4-mercapto-pentane.
Enamine Formation: A basic organocatalyst, such as an amine, could react with isovaleraldehyde to form a more nucleophilic enamine intermediate.
Ring Closure: The intramolecular cyclization, involving the attack of the thiol group onto the imine intermediate, is a crucial step. Organocatalysts can facilitate this by holding the substrate in a favorable conformation.
Dehydration: The final step involves the elimination of a water molecule to form the stable thiazoline ring.
While specific research on the organocatalytic synthesis of this compound is not extensively documented, studies on related thiazolidine (B150603) formations provide mechanistic insights. For instance, the DABCO-catalyzed synthesis of thiazolidine-2-thiones proceeds via a base-catalyzed mechanism where the catalyst facilitates the initial nucleophilic attack and subsequent cyclization. acs.orgnih.gov
Table 1: Potential Organocatalysts for Thiazoline Synthesis
| Catalyst Type | Example(s) | Potential Role in Synthesis |
| Amino Acids | Proline, Phenylalanine | Can act as a bifunctional catalyst, activating both the aldehyde and the amine. |
| Amines | DABCO, Triethylamine | Can act as a base to deprotonate the thiol or facilitate imine formation. |
| Thioureas | Chiral thioureas | Can activate the electrophile through hydrogen bonding. |
Metal catalysts, particularly transition metals, are widely used in the synthesis of heterocyclic compounds due to their ability to coordinate with reactants and facilitate key bond formations.
The Hantzsch thiazole synthesis, a classical method, involves the reaction of an α-haloketone with a thioamide. researchgate.net While this typically yields a thiazole, modifications and alternative metal-catalyzed routes can lead to thiazolines. For instance, rhodium(II) and iridium(III) complexes have been employed in the synthesis of substituted thiazoles and could potentially be adapted for thiazoline synthesis.
A potential metal-catalyzed approach for this compound could involve a metal-mediated condensation of the precursor molecules.
Potential Metal-Catalyzed Pathways:
Lewis Acid Catalysis: Metal salts (e.g., ZnCl₂, TiCl₄) can act as Lewis acids to activate the aldehyde carbonyl group towards nucleophilic attack by the amine.
Reductive Amination/Cyclization: A one-pot reaction involving the reductive amination of isovaleraldehyde with an ammonia source in the presence of 3-mercapto-2-butanone, followed by a metal-catalyzed cyclization, could be a feasible route.
Cross-Coupling Reactions: While more complex, the synthesis could be envisioned through the coupling of pre-functionalized fragments, catalyzed by palladium or copper complexes.
A review of recent advances in thiazoline synthesis highlights various metal-free and metal-catalyzed methods, underscoring the versatility of these approaches for constructing the thiazoline core. nih.govnih.gov
Table 2: Potential Metal Catalysts for Thiazoline Synthesis
| Metal Catalyst | Potential Reaction Type | Mechanistic Role |
| Rhodium(II) acetate | Carbenoid/Nitrenoid insertion | Formation of a key intermediate for cyclization. |
| Iridium(III) complexes | C-H activation/functionalization | Direct formation of C-N or C-S bonds. |
| Palladium(II) acetate | Cross-coupling reactions | Assembly of the thiazoline ring from smaller fragments. |
| Titanium(IV) chloride | Lewis acid catalysis | Activation of the aldehyde for nucleophilic attack. |
Process Optimization and Scalability Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization of reaction parameters and consideration of scalability factors. The goal is to develop a safe, efficient, and economically viable process.
Key Optimization Parameters:
Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and product purity. Green solvents with favorable safety and environmental profiles are preferred. For thiazoline synthesis, polar aprotic solvents like ethanol (B145695) or methanol (B129727) are often employed.
Temperature and Pressure: These parameters influence reaction kinetics and equilibrium. Optimization studies are necessary to find the ideal balance between reaction time and energy consumption while minimizing side reactions.
Catalyst Loading: The amount of catalyst used should be minimized to reduce costs and simplify purification, without compromising the reaction efficiency.
Reactant Stoichiometry: Adjusting the ratio of the reactants (3-amino-4-mercapto-pentane and isovaleraldehyde) can maximize the yield of the desired product and minimize the formation of impurities.
Work-up and Purification: The method for isolating and purifying the final product needs to be efficient and scalable. Techniques like distillation, crystallization, or chromatography are commonly used.
Scalability Challenges:
Heat Transfer: Exothermic reactions can pose a significant challenge on a large scale. Efficient heat removal is crucial to maintain control over the reaction temperature and prevent runaway reactions.
Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants and the catalyst is critical for maintaining reaction rates.
Safety: A thorough hazard assessment is required to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions.
Chemical Reactivity and Transformation Pathways of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
Electronic Properties and Aromaticity Considerations of the Thiazoline (B8809763) Ring
The 3-thiazoline ring is a five-membered heterocycle containing one sulfur and one nitrogen atom in a 1,3-relationship. Unlike its fully unsaturated counterpart, thiazole (B1198619), which is an aromatic compound due to its planar structure and delocalized system of 6 π-electrons, 4,5-Dimethyl-2-isobutyl-3-thiazoline is a dihydro-thiazole derivative and is non-aromatic. wikipedia.org The absence of a continuous cycle of p-orbitals means it does not benefit from the significant stabilization energy associated with aromaticity. wikipedia.org
The electronic properties of the ring are primarily influenced by:
The Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons and is sp²-hybridized due to its participation in the imine double bond. It acts as a nucleophilic and basic center. pharmaguideline.com
The Sulfur Atom: The sulfur atom is sp³-hybridized and has two lone pairs of electrons, making it a key nucleophilic site. nih.gov Its larger size and polarizability compared to oxygen or nitrogen make it a "soft" nucleophile, prone to reacting with soft electrophiles. nih.gov
The Imine (C=N) Bond: This double bond is polarized, with the C2 carbon being electron-deficient (electrophilic) and the nitrogen being electron-rich (nucleophilic). This makes the C2 carbon susceptible to attack by nucleophiles. rsc.org
The isobutyl group at the C2 position and the two methyl groups at the C4 and C5 positions are electron-donating alkyl groups. They can influence the reactivity of the ring through inductive effects, slightly increasing the electron density at the adjacent carbon atoms.
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The unique arrangement of heteroatoms and the imine bond in this compound creates distinct sites for both nucleophilic and electrophilic attacks. nih.govrsc.org
Nucleophilic Reactivity: The primary nucleophilic centers are the sulfur and nitrogen atoms, owing to their lone pairs of electrons. nih.govacs.org The sulfur atom is generally a stronger and softer nucleophile than the nitrogen. These sites can react with a variety of electrophiles, such as alkyl halides, leading to S-alkylation or N-alkylation and the formation of thiazolinium salts. pharmaguideline.com
Electrophilic Reactivity: The most significant electrophilic center is the C2 carbon of the imine bond. rsc.org This carbon is susceptible to attack by nucleophiles, which can lead to addition reactions across the C=N bond or, more commonly, ring-opening.
The table below summarizes the predicted reactivity profiles.
| Site | Type | Reactivity Details | Potential Reactions |
| Sulfur (S1) | Nucleophilic | Soft nucleophile with available lone pairs. | Alkylation, Acylation, Oxidation |
| Nitrogen (N3) | Nucleophilic / Basic | sp² hybridized, lone pair available for protonation or reaction with strong electrophiles. | Protonation, N-alkylation (forming thiazolinium salts) |
| Carbon (C2) | Electrophilic | Part of a polarized imine (C=N) bond, making it electron-deficient. | Nucleophilic addition, Ring-opening via nucleophilic attack |
Ring-Opening and Ring-Closing Reactions of the this compound Core
Ring-Opening Reactions: The 3-thiazoline ring can be opened under various conditions, typically involving the cleavage of the C-S or C-N bonds. A common pathway is initiated by the reaction with electrophiles. For instance, the alkylation of the sulfur atom can lead to a thiazolinium salt intermediate, which is then more susceptible to nucleophilic attack and subsequent ring cleavage. nih.gov Hydrolysis, which involves the nucleophilic attack of water on the electrophilic C2 carbon, is a significant ring-opening pathway, leading to the formation of an N-acylated aminothiol (B82208) (see section 3.4.3). wustl.edu Oxidation of the sulfur atom can also lead to ring-opening, yielding sulfonic acids or disulfides. rsc.org Reductive cleavage using agents like sodium in liquid ammonia (B1221849) has been shown to open the thiazole ring, suggesting a similar possibility for thiazolines. researchgate.net
Ring-Closing Reactions (Synthesis): The formation of the 3-thiazoline ring is a critical aspect of its chemistry. The Asinger reaction and its modifications represent a classic method for synthesizing 3-thiazolines. nih.gov This multi-component reaction typically involves combining an α-halo carbonyl compound, a source of sulfur, and ammonia or a primary amine. nih.gov The related and more widely known Hantzsch thiazole synthesis, which condenses an α-haloketone with a thioamide, is a primary route to the aromatic thiazole ring and provides a conceptual basis for thiazoline formation. nih.govsynarchive.com These ring-closing reactions proceed via sequential nucleophilic attacks and cyclization, ultimately forming the stable five-membered ring. youtube.com
Stability and Degradation Mechanisms of this compound in Various Chemical Environments
Specific thermal decomposition studies for this compound are not extensively documented in the public literature. However, the thermal analysis of related nitrogen- and sulfur-containing heterocyclic compounds provides insights into potential degradation pathways. mdpi.commdpi.com Generally, thermal decomposition of such heterocycles occurs at elevated temperatures (typically above 250°C) and involves fragmentation of the ring system. mdpi.com
Potential thermal degradation could proceed through:
Ring Fission: Cleavage of the weaker bonds within the ring, such as the C-S and C-N bonds, leading to the formation of smaller, volatile fragments.
Elimination Reactions: Loss of the isobutyl group from the C2 position or fragmentation leading to the release of small molecules like hydrogen sulfide.
Rearrangement: Isomerization to the more stable 2-thiazoline or other structural isomers could occur before fragmentation.
A study on the thermal degradation of various flavor chemicals indicated that many compounds undergo decomposition when heated, though specific products for this thiazoline were not identified. rsc.org
There is a lack of specific research on the photochemical degradation of this compound. However, studies on related heterocyclic systems suggest that exposure to UV radiation can induce significant chemical transformations. For instance, irradiation of 1,3-thiazine derivatives, which share the S-C-N linkage, has been shown to cause novel rearrangements, leading to the formation of fused cyclopropane (B1198618) rings. rsc.org It is plausible that 3-thiazolines could undergo similar photochemical reactions, such as ring contraction, expansion, or isomerization, upon absorption of UV light.
The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. The imine bond (C=N) at the 2-position is the most likely site for hydrolysis. The stability of the thiazoline ring is highly dependent on pH. wustl.edu
The generally accepted mechanism for the hydrolysis of a 2-substituted-Δ²-thiazoline involves the following steps:
Protonation: Under acidic conditions, the ring nitrogen is protonated, which activates the C2 carbon towards nucleophilic attack.
Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon.
Intermediate Formation: This leads to the formation of a tetrahedral hydroxythiazolidine intermediate.
Ring Opening: The ring opens by cleavage of the C-S bond to yield the corresponding N-substituted-2-aminoethanethiol derivative.
Studies on 2-methyl-Δ²-thiazoline have shown that the molecule is most stable in neutral solutions (around pH 7) and relatively stable in strongly acidic conditions, with the maximum rate of hydrolysis occurring at around pH 3. wustl.edu The stability of thiazolidine (B150603) derivatives, the saturated analogues, is also known to be influenced by the substituents at the C2 position. google.com
Derivatization and Functionalization Strategies for this compound
The functionalization of this compound can be approached through several key reactive sites on the molecule: the nitrogen atom, the carbon atom at the 2-position (C2), the methylene (B1212753) group adjacent to the thiazoline ring on the isobutyl substituent, and the potential for oxidation of the thiazoline ring itself. These strategies allow for the introduction of a wide range of functional groups, enabling the synthesis of novel derivatives for various applications.
N-Alkylation to Form Thiazolinium Salts:
The nitrogen atom in the thiazoline ring is nucleophilic and can be readily alkylated using alkyl halides to form N-alkylated thiazolinium salts. google.com This transformation introduces a positive charge into the molecule, significantly altering its physical and chemical properties. The reaction typically proceeds by treating the thiazoline with an alkylating agent, such as methyl iodide or an alkyl bromide, often in a suitable solvent. The resulting thiazolinium salts are of interest as ionic liquids and as precursors for the generation of N-heterocyclic carbenes. cdnsciencepub.comcore.ac.uk
| Reactant | Alkylating Agent | Solvent | Product |
| 2-Alkyl-3-thiazoline | Methyl Iodide | Acetonitrile | 3-Methyl-2-alkyl-3-thiazolinium iodide |
| 2-Alkyl-3-thiazoline | Alkyl Bromide | DMF | 3-Alkyl-2-alkyl-3-thiazolinium bromide |
This table presents generalized N-alkylation reactions for 2-alkyl-3-thiazolines based on established chemical principles for this class of compounds.
Functionalization via C2-Deprotonation:
The proton on the carbon atom at the 2-position of the thiazoline ring can be abstracted by a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), to generate a C2-carbanion. acs.org This nucleophilic intermediate can then react with a variety of electrophiles, allowing for the introduction of new substituents at this position. This strategy is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds.
For instance, the reaction of the C2-lithiated species with aldehydes or ketones would yield hydroxylated derivatives, while reaction with alkyl halides would introduce new alkyl chains. This methodology provides a pathway to a diverse array of functionalized thiazoline derivatives. acs.org
| Thiazoline Derivative | Base | Electrophile | Product |
| 2-Alkyl-3-thiazoline | n-Butyllithium | Aldehyde (R'CHO) | 2-(1-Hydroxyalkyl)-2-alkyl-3-thiazoline |
| 2-Alkyl-3-thiazoline | LDA | Imine (R'N=CHR'') | 2-(Aminoalkyl)-2-alkyl-3-thiazoline |
This table illustrates potential C2-functionalization reactions of 2-alkyl-3-thiazolines based on known reactivity patterns for this heterocyclic system.
Oxidation to Thiazoles:
The 3-thiazoline ring can be oxidized to the corresponding aromatic thiazole. This transformation is a common strategy in the synthesis of substituted thiazoles, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net A variety of oxidizing agents can be employed for this purpose, with activated manganese dioxide (MnO₂) being a frequently used reagent. The reaction is typically carried out by refluxing the thiazoline with an excess of the oxidizing agent in a suitable solvent like 1,2-dichloroethane. nih.govresearchgate.net This dehydrogenation reaction results in the formation of 2-isobutyl-4,5-dimethylthiazole.
| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) |
| 2,4-Disubstituted-3-thiazoline | Activated MnO₂ | 1,2-Dichloroethane | 2,4-Disubstituted thiazole | Good to Excellent |
| 2-Phenyl-4-methyl-3-thiazoline | KMnO₄ / Benzoic Acid | Dichloromethane | 2-Phenyl-4-methylthiazole | - |
| 2-Methyl-substituted-3-thiazoline | Sulfur | Toluene | 2-Methyl-substituted thiazole | - |
This table summarizes oxidation reactions of substituted 3-thiazolines to thiazoles based on published research findings for this general class of compounds. Yields are reported as described in the cited literature for analogous systems. nih.govresearchgate.net
Functionalization of the Isobutyl Group:
While the reactivity of the thiazoline ring is a primary focus, the isobutyl group also presents opportunities for functionalization. Standard alkane functionalization methods, though often requiring harsh conditions, could potentially be applied. More targeted approaches might involve radical halogenation to introduce a handle for further substitution. However, controlling the regioselectivity of such reactions can be challenging.
Ring-Opening Reactions:
Under certain conditions, the thiazoline ring can undergo cleavage. For example, some 2-thiazoline derivatives have been shown to undergo ring-opening when treated with certain oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), leading to acyclic products. researchgate.net While often an undesired side reaction, controlled ring-opening could be a deliberate strategy to access different classes of sulfur and nitrogen-containing compounds.
These derivatization and functionalization strategies highlight the versatility of this compound as a scaffold in organic synthesis, providing pathways to a wide array of novel molecules with potentially interesting chemical and biological properties. chemimpex.com
Spectroscopic and Structural Elucidation of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atoms.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
A thorough search of scientific databases and chemical literature did not yield publicly available, experimentally determined ¹H (proton) and ¹³C (carbon-13) NMR spectra for 4,5-dimethyl-2-isobutyl-3-thiazoline. Such data would be essential for confirming the compound's core structure.
For a definitive analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the isobutyl group, the two methyl groups on the thiazoline (B8809763) ring, and the protons on the heterocyclic ring itself. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of these groups.
Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbons of the isobutyl group, the two methyl groups, and the three carbons within the thiazoline ring.
Hypothetical ¹H and ¹³C NMR Data Table:
Without experimental data, a hypothetical data table remains speculative. However, based on the known structure, one could predict the types of signals expected.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ||
| C4-H | ||
| C5-H | ||
| C4-CH₃ | ||
| C5-CH₃ | ||
| Isobutyl CH₂ | ||
| Isobutyl CH | ||
| Isobutyl CH₃ (x2) |
Note: This table is for illustrative purposes only and does not represent experimental data.
Multidimensional NMR Techniques for Connectivity and Stereochemistry
Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing detailed molecular architecture.
COSY experiments would reveal proton-proton couplings, helping to trace the connectivity within the isobutyl group and the thiazoline ring.
HSQC would correlate directly bonded proton and carbon atoms, definitively assigning which protons are attached to which carbons.
HMBC would show correlations between protons and carbons over two to three bonds, providing crucial information for assembling the molecular fragments and confirming the substitution pattern on the thiazoline ring.
The stereochemistry of the two chiral centers at C4 and C5, which gives rise to cis and trans isomers, could be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. nist.gov NOE experiments would identify protons that are close in space, which would differ between the cis and trans diastereomers.
Currently, no published studies employing these multidimensional NMR techniques for this compound are available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. A search of chemical databases confirms the molecular formula of this compound as C₉H₁₇NS, with a calculated molecular weight of approximately 171.30 g/mol . chemicalbook.comchemimpex.comsigmaaldrich.com
Analysis of the fragmentation patterns in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of the isobutyl group, cleavage of the thiazoline ring, and other characteristic fragmentations that would be invaluable for structural verification. However, detailed, experimentally-derived HRMS fragmentation data for this specific compound is not present in the accessible scientific literature.
Anticipated Fragmentation Data Table:
| m/z Value | Proposed Fragment |
| 171.1234 (M⁺) | [C₉H₁₇NS]⁺ |
| Loss of isobutyl group | |
| Cleavage of thiazoline ring |
Note: This table is a representation of expected data and is not based on experimental results.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint." Specific functional groups exhibit characteristic absorption or scattering frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
C-H stretching and bending vibrations from the alkyl groups.
C=N stretching from the imine functionality within the thiazoline ring.
C-N and C-S stretching vibrations.
This spectral data would serve as a valuable tool for routine identification and quality control of the compound. Despite its utility, no published IR or Raman spectra for this compound could be located.
Expected Vibrational Frequencies Table:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (sp³) | 2850-3000 |
| C=N stretch | 1640-1690 |
| C-N stretch | 1020-1250 |
| C-S stretch | 600-800 |
Note: This table presents typical frequency ranges and is not derived from experimental data for the target compound.
X-ray Diffraction Analysis for Solid-State Molecular Architecture of this compound and its Derivatives
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and the relative stereochemistry of the methyl groups at the C4 and C5 positions, confirming whether the isomer is cis or trans.
To date, there are no published crystal structures for this compound or its simple derivatives in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Obtaining such data would require the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
This compound possesses two chiral centers (C4 and C5), making it a chiral molecule that can exist as enantiomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study these chiral molecules and can help in assigning the absolute configuration (R or S) at each stereocenter.
A search of the scientific literature revealed no studies on the chiroptical properties of this compound. Such an investigation would require the separation of the individual enantiomers, which is often a non-trivial synthetic challenge, followed by CD or ORD analysis.
Stereochemical Investigations of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
Enantiomeric and Diastereomeric Composition Analysis
Commercially available 4,5-dimethyl-2-isobutyl-3-thiazoline is typically sold as a mixture of its cis and trans diastereomers. researchgate.net According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the standard assay for this flavoring agent specifies a minimum purity of 97%, with a typical composition being a 60:40 mixture of the cis and trans isomers, respectively. researchgate.net Each of these diastereomers is present as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers at the C2 position. researchgate.net
Detailed enantiomeric and diastereomeric composition analysis of this compound in natural products or from specific synthetic routes is not extensively documented in publicly available scientific literature. While methods for the analysis of chiral compounds are well-established, specific applications to this compound are not readily found.
Table 1: Typical Diastereomeric Composition of Commercial this compound
| Diastereomer | Composition (%) |
|---|---|
| cis | 60 |
| trans | 40 |
Data sourced from JECFA specifications. researchgate.net
Chiral Resolution Techniques for this compound
The separation of the enantiomers of this compound requires specialized techniques known as chiral resolution. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a common and effective method for separating enantiomers of volatile and non-volatile compounds, respectively.
While the synthesis and chiral separation of various thiazoline (B8809763) derivatives have been reported in scientific literature, specific studies detailing the successful chiral resolution of this compound are not found in the reviewed sources. General methodologies for separating chiral thiazolines often involve the use of cyclodextrin-based or polysaccharide-based chiral stationary phases. However, the application of these techniques to this specific compound, including the methods used and the efficiency of separation, is not documented.
Impact of Stereoisomerism on Biological and Organoleptic Properties
The different stereoisomers of a chiral molecule can exhibit distinct biological activities and sensory (organoleptic) properties. This is because biological systems, including human olfactory and gustatory receptors, are themselves chiral and can interact differently with each stereoisomer. For many flavor and fragrance compounds, one enantiomer may be responsible for the characteristic aroma, while the other may have a different scent or be odorless.
Table 2: Organoleptic Profile of this compound (Mixture of Stereoisomers)
| Property | Description |
|---|---|
| Odor | Nutty, green, roasted, cocoa |
| Taste | Not specified in detail |
Note: This profile represents the commercially available mixture of isomers. The profiles of individual stereoisomers are not documented in the reviewed literature.
Stereochemical Stability and Interconversion Mechanisms
The stereochemical stability of this compound refers to the ability of its individual stereoisomers to resist conversion into other stereoisomers. The chiral center at C2, being adjacent to a nitrogen atom and part of an imine-like structure within the thiazoline ring, could potentially be susceptible to racemization (interconversion of enantiomers) under certain conditions, such as exposure to heat or acidic or basic environments. The stereocenters at C4 and C5 are part of the saturated portion of the ring and are generally expected to be more stable.
However, specific studies on the stereochemical stability of this compound, including investigations into the conditions that might lead to racemization or epimerization (interconversion of diastereomers), and the mechanisms of such interconversions, are not found in the available scientific literature.
Advanced Analytical Methodologies for 4,5 Dimethyl 2 Isobutyl 3 Thiazoline Characterization
Chromatographic Separations for Complex Matrix Analysis
Chromatographic techniques are fundamental in isolating 4,5-Dimethyl-2-isobutyl-3-thiazoline from intricate sample matrices, which is crucial for its accurate identification and quantification. Given the compound's volatile nature and the presence of isomers, specific chromatographic approaches are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like this compound. semanticscholar.org Optimization of GC-MS parameters is critical to achieve the necessary resolution and sensitivity, particularly in complex food matrices such as roasted meats, where this compound contributes to the characteristic aroma.
Key optimization parameters include the selection of the capillary column, temperature programming, and injector settings. For the separation of sulfur-containing volatile compounds, columns with a wax-based stationary phase (e.g., ZB-Wax) or a mid-polarity phase are often employed. The NIST Chemistry WebBook provides retention indices for the cis and trans isomers of this compound on both polar and non-polar columns, which is invaluable for method development. nist.gov For instance, on a polar BP-20 column, the trans isomer has a reported retention index of 1612, while on a non-polar BPX-5 column, it is 1256. nist.gov
The use of a Programmed Temperature Vaporizer (PTV) injector in splitless mode is often preferred for trace analysis as it allows for the introduction of a larger sample volume without compromising chromatographic resolution. semanticscholar.org
Table 1: Illustrative GC-MS Parameters for Thiazoline (B8809763) Analysis (Based on typical conditions for volatile sulfur compounds in food matrices)
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or similar |
| Column | ZB-Wax (30 m x 0.25 mm ID, 1.0 µm film thickness) |
| Injector | Programmed Temperature Vaporizer (PTV) |
| Injector Mode | Splitless |
| Injector Temperature | 240 °C (for desorption) |
| Oven Program | 40 °C (1 min hold), ramp at 4 °C/min to 220 °C (10 min hold) |
| Carrier Gas | Helium at 18 psi |
| Mass Spectrometer | Agilent 5977B or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
This table presents a typical set of parameters for the analysis of volatile sulfur compounds and serves as a guide for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
While GC-MS is the workhorse for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile related compounds. For a compound like this compound, which lacks a strong chromophore for standard UV detection, the use of specialized detectors is necessary.
A Fluorescence Detector (FLD) can be employed following a derivatization step. Thiol-containing compounds, which can be related to thiazolines, can be derivatized with reagents like 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene to produce highly fluorescent products, enabling detection at very low concentrations. nih.gov This approach offers high sensitivity and selectivity. nih.govyoutube.com
Alternatively, a Sulfur Chemiluminescence Detector (SCD) can be coupled with HPLC, providing high selectivity for sulfur-containing compounds. This detector is particularly useful for complex samples where matrix interference is a significant issue.
Table 2: Example HPLC System for Thiol Analysis (Applicable to Derivatized Thiazolines) (Based on established methods for fluorescently labeled thiols)
| Parameter | Setting |
| HPLC System | Agilent 1200 series or similar |
| Column | Reversed-phase C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile/water or methanol (B129727)/water mixtures |
| Flow Rate | 1.0 mL/min |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | Dependent on the fluorescent tag used (e.g., 505 nm) |
| Emission Wavelength | Dependent on the fluorescent tag used (e.g., 525 nm) |
This table illustrates a typical HPLC-FLD setup for the analysis of derivatized sulfur compounds, which could be adapted for this compound.
Chiral Gas Chromatography and HPLC for Isomer Separation
This compound possesses chiral centers, meaning it can exist as different stereoisomers. thegoodscentscompany.com These isomers may exhibit different sensory properties and biological activities, making their separation and individual characterization important.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. gcms.cz This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly derivatized cyclodextrins. Beta-cyclodextrin derivatives are widely used for the separation of a variety of chiral compounds, including those containing heterocyclic rings. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative is crucial for achieving optimal separation.
Chiral High-Performance Liquid Chromatography (HPLC) can also be used for isomer separation. This can be done in two ways: using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. For compounds like thiazolines, columns with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are often effective.
Table 3: Commonly Used Chiral Stationary Phases for GC and HPLC
| Chromatographic Technique | Chiral Stationary Phase Type | Typical Analytes |
| Chiral GC | Derivatized β-Cyclodextrins | Volatile enantiomers, flavor and fragrance compounds |
| Chiral HPLC | Polysaccharide-based (Cellulose/Amylose) | Wide range of chiral compounds, including heterocycles |
| Chiral HPLC | Cyclodextrin-based | Enantiomers with aromatic rings and hydrogen-bonding groups |
Quantitative Analytical Protocols for Trace Level Detection
The concentration of this compound in food and beverages is often at trace levels (ng/L to µg/kg), necessitating highly sensitive quantitative methods.
Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS is the gold standard for accurate quantification of flavor compounds. This method involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte. The labeled internal standard behaves almost identically to the native analyte during extraction, separation, and ionization, thus compensating for matrix effects and analyte losses.
For trace-level detection, GC coupled with a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) offers excellent sensitivity and selectivity for sulfur compounds. The PFPD, for example, can detect sulfur compounds at picogram levels.
The development of a robust quantitative method requires careful validation, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Table 4: Performance Characteristics of a Typical Trace Level Quantitative Method (Based on data for similar volatile sulfur compounds)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 10 ng/L |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/L |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Sample Preparation and Extraction Techniques for this compound
The choice of sample preparation technique is critical for the successful analysis of this compound, as it aims to isolate and concentrate the analyte from the complex sample matrix while minimizing the risk of artifact formation.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive technique widely used for the analysis of volatile and semi-volatile compounds in food. semanticscholar.org A fused silica (B1680970) fiber coated with a suitable polymer is exposed to the headspace above the sample, where the volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating (e.g., DVB/CAR/PDMS) and optimization of extraction parameters (temperature, time, salt addition) are crucial for achieving high sensitivity. semanticscholar.org
Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique performed under high vacuum at low temperatures. semanticscholar.org This method is particularly suitable for the isolation of thermally sensitive and low-volatility aroma compounds from a solvent extract of the sample, minimizing the formation of artifacts.
Ultrasound-Assisted Extraction (UAE) can be used to enhance the extraction of flavor compounds from solid matrices into a solvent. The application of ultrasound can improve extraction efficiency and reduce extraction time.
Table 5: Comparison of Common Extraction Techniques for Volatile Flavor Compounds
| Technique | Principle | Advantages | Disadvantages |
| HS-SPME | Adsorption of volatiles onto a coated fiber in the headspace. | Solvent-free, simple, sensitive, easily automated. | Fiber lifetime can be limited, matrix effects can influence partitioning. |
| SAFE | High-vacuum distillation of a solvent extract at low temperatures. | Minimizes artifact formation, suitable for a wide range of volatiles. | Requires specialized glassware, can be time-consuming. |
| UAE | Use of ultrasonic waves to enhance solvent extraction. | Increased extraction efficiency, reduced extraction time. | Potential for degradation of some compounds if not optimized. |
Biological Activity and Toxicological Evaluation of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
In Vitro Genotoxicity Assessments of 4,5-Dimethyl-2-isobutyl-3-thiazoline
A series of in vitro tests were conducted to investigate the potential of this compound to cause gene mutations and chromosomal damage in isolated cells.
Bacterial Reverse Mutation Assay (Ames Test)
A bacterial reverse mutation assay, commonly known as the Ames test, was performed to assess the ability of this compound to induce gene mutations in various strains of Salmonella typhimurium. The results of this assay were negative, indicating that the compound did not cause an increase in the rate of reverse mutations in the tested bacterial strains, both in the presence and absence of metabolic activation. This suggests that this compound is not mutagenic at the gene level under the conditions of this test. europa.eueuropa.eu
Mammalian Cell Micronucleus Test
An in vitro micronucleus test was conducted using human lymphocytes to evaluate the potential of this compound to induce chromosomal damage. The results of this study were positive, showing an increase in micronucleated cells. This effect was determined to be due to an aneugenic mode of action, meaning the compound interferes with the mitotic apparatus, leading to a loss of whole chromosomes, rather than causing direct breakage of the chromosomes (clastogenicity). europa.eu The concern for clastogenicity was ruled out. europa.eueuropa.eu
The table below summarizes the key findings from the in vitro mammalian cell micronucleus test.
| Test System | Cell Type | Metabolic Activation | Result | Mode of Action |
| In Vitro Micronucleus Test | Human Lymphocytes | With and Without | Positive | Aneugenic |
In Vivo Genotoxicity and Safety Evaluation
Following the positive findings in the in vitro micronucleus test, in vivo studies were essential to determine if the observed aneugenic potential translates to a whole organism.
Rodent Micronucleus Assays
An in vivo micronucleus assay in rodents was performed to assess the potential of this compound to induce micronuclei in bone marrow cells. Initially, the available in vivo micronucleus study was not considered adequate to fully rule out the concern for potential aneugenicity in a living organism. europa.eu However, a subsequent risk assessment by the EFSA panel compared the lowest concentration that produced aneugenicity in the in vitro study with the maximum reported use levels of the flavouring substance. europa.eu Based on this comparison, the panel concluded that the use of this compound as a flavouring agent does not raise a concern for aneugenicity. europa.eu
Mechanisms of Genotoxic Action and Aneugenicity Investigations
The genotoxic potential of this compound has been the subject of evaluation by food safety authorities to ensure its safety as a flavoring substance. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. This evaluation typically involves a battery of tests, both in vitro (in a controlled environment outside a living organism) and in vivo (within a whole, living organism).
Initial concerns regarding the genotoxicity of some thiazolines prompted a closer examination of this compound [FL-no: 15.032]. nih.govdtu.dk Subsequent studies have helped to clarify its genotoxic profile. The European Food Safety Authority (EFSA) Panel on Food Additives and Flavourings (FAF) concluded that concerns regarding gene mutations and clastogenicity (the ability to cause breaks in chromosomes) for this compound have been ruled out. nih.govdtu.dkeuropa.eu
However, in vitro investigations revealed that this compound can induce micronuclei, which are small, additional nuclei within a cell that can indicate chromosomal damage or loss. europa.eu The mechanism for this induction was determined to be aneugenic, meaning it leads to an abnormal number of chromosomes in the daughter cells after cell division, rather than causing direct structural damage to the chromosomes (clastogenicity). europa.eueuropa.eu
An available in vivo micronucleus study was not considered sufficient to dismiss the concern for potential aneugenicity in a whole organism. europa.eu Despite this, the EFSA panel conducted a risk assessment by comparing the lowest concentration that caused aneugenicity in vitro with the reported use levels of this compound as a flavoring agent. europa.eu Based on this comparison, the panel concluded that the use of this compound at the maximum reported use levels does not pose a concern for aneugenicity. europa.eu
Table 1: Summary of Genotoxicity and Aneugenicity Findings for this compound
| Genotoxic Endpoint | Test System | Result | Conclusion |
|---|---|---|---|
| Gene Mutation | In vitro | Negative | Concern for gene mutations ruled out. nih.govdtu.dkeuropa.eu |
| Clastogenicity | In vitro | Negative | Concern for clastogenicity ruled out. nih.govdtu.dkeuropa.eu |
| Aneugenicity | In vitro Micronucleus Test | Positive | Induced micronuclei through an aneugenic mode of action. europa.eu |
| In vivo Micronucleus Test | Inconclusive | Study was not adequate to rule out the concern for potential aneugenicity in vivo. europa.eu |
Comparative Toxicological Profiles with Structurally Related Thiazoline (B8809763) Flavoring Agents
In the safety assessment of flavoring agents, a common practice is to use data from a representative substance to evaluate other structurally similar compounds. Due to its structural similarities, this compound [FL-no: 15.032] has been used as a supporting substance in the toxicological evaluation of other thiazoline flavoring agents, including 2,4-dimethyl-3-thiazoline (B13801083) [FL-no: 15.060] and 2-isobutyl-3-thiazoline (B13981112) [FL-no: 15.119]. nih.govdtu.dk
Initially, concerns about the potential genotoxicity of 2,4-dimethyl-3-thiazoline and 2-isobutyl-3-thiazoline were raised based on in vitro studies of other related substances. dtu.dk The genotoxicity data generated for this compound were therefore pivotal in assessing the safety of these related compounds. nih.goveuropa.eu The findings that ruled out concerns for gene mutation and clastogenicity for this compound were extended to 2,4-dimethyl-3-thiazoline and 2-isobutyl-3-thiazoline. dtu.dkeuropa.eu
However, the aneugenic potential identified for this compound in vitro suggests that these structurally related substances might also share this property. europa.eu Consequently, the EFSA panel has indicated that the aneugenic potential of 2,4-dimethyl-3-thiazoline and 2-isobutyl-3-thiazoline should be investigated through studies on the individual substances to complete their safety evaluation. dtu.dkeuropa.eu
The genotoxicity data for this compound also supports the evaluation of other structurally related thiazolines, such as 2-(sec-butyl)-4,5-dimethyl-3-thiazoline [FL-no: 15.029], 2-ethyl-4,5-dimethyl-3-thiazoline [FL-no: 15.030], 5-ethyl-4-methyl-2-(2-methylpropyl)-thiazoline [FL-no: 15.130], and 5-ethyl-4-methyl-2-(2-butyl)-thiazoline [FL-no: 15.131]. nih.goveuropa.eu For these compounds as well, the concerns for gene mutations and clastogenicity are ruled out based on the data from the supporting substance. europa.eu
Table 2: Comparative Toxicological Profile of Selected Thiazoline Flavoring Agents
| Compound | FL-no | Role in Evaluation | Genotoxicity Status (Gene Mutation & Clastogenicity) | Aneugenicity Status |
|---|---|---|---|---|
| This compound | 15.032 | Test Substance / Supporting Substance | Concerns ruled out. europa.eueuropa.eu | Positive in vitro; concern in vivo not ruled out but considered low risk at current intake levels. europa.eu |
| 2,4-Dimethyl-3-thiazoline | 15.060 | Supported by 15.032 | Concerns ruled out based on data from 15.032. dtu.dkeuropa.eu | Further investigation required. dtu.dkeuropa.eu |
| 2-Isobutyl-3-thiazoline | 15.119 | Supported by 15.032 | Concerns ruled out based on data from 15.032. dtu.dkeuropa.eu | Further investigation required. dtu.dkeuropa.eu |
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
As of the latest available scientific literature, specific in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans or animal models have not been published. The evaluation of this compound has primarily relied on toxicological data and estimated exposure levels.
In the absence of specific data, general metabolic pathways for xenobiotics (foreign compounds) can be considered. It is anticipated that, like many other flavoring substances, this compound would be absorbed from the gastrointestinal tract after oral ingestion. Following absorption, it would be distributed throughout the body and undergo metabolic transformations, primarily in the liver. These metabolic processes typically involve enzymatic reactions that aim to increase the water solubility of the compound, thereby facilitating its excretion from the body, mainly via urine and feces. However, without dedicated studies, the specific metabolites and the precise pathways of its biotransformation remain uncharacterized.
Computational Chemistry and Molecular Modeling of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a range of characteristics, from the distribution of electrons to spectroscopic properties, without the need for empirical data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. For thiazoline (B8809763) derivatives, DFT calculations have been employed to determine key electronic properties that govern their reactivity.
Local reactivity, which identifies the most reactive sites within a molecule, is often analyzed using Fukui functions and the Molecular Electrostatic Potential (MEP). For thiazoline derivatives, the nitrogen and sulfur atoms of the thiazoline ring are of particular interest. MEP maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In many thiazoline derivatives, the nitrogen atom is identified as a likely site for electrophilic attack due to its negative potential, while the sulfur atom can act as an electrophilic site.
A hypothetical DFT analysis of 4,5-Dimethyl-2-isobutyl-3-thiazoline would likely reveal the influence of its specific substituent groups—two methyl groups at the 4 and 5 positions and an isobutyl group at the 2 position—on its electronic properties. The electron-donating nature of these alkyl groups would be expected to affect the electron density distribution around the thiazoline ring, thereby influencing its reactivity.
Table 8.1: Hypothetical Global Reactivity Descriptors for a Thiazoline Derivative Calculated using DFT
| Descriptor | Value (arbitrary units) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 2.80 |
Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are powerful tools for predicting spectroscopic properties. These methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which are crucial for the structural elucidation of molecules.
For instance, ab initio calculations have been successfully used to predict the acidity constants of thiazolidine-4-carboxylic acid derivatives, a class of compounds structurally related to thiazolines. In such studies, quantum chemical descriptors, including electrostatic potentials, local charges at each atom, and HOMO-LUMO energies, are calculated. These descriptors are then used to build a model that correlates the molecular structure with the acidity constant.
Similarly, ab initio methods can be applied to predict the NMR spectra of this compound. By calculating the magnetic shielding tensors of the nuclei, one can predict the chemical shifts of the carbon and proton atoms in the molecule. These theoretical predictions can then be compared with experimental NMR data to confirm the structure of the compound. Likewise, the calculation of vibrational frequencies can aid in the assignment of bands in the IR spectrum.
Table 8.2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Thiazoline Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 75.2 | 74.8 |
| C4 | 60.5 | 60.1 |
| C5 | 55.8 | 55.4 |
| Isobutyl-CH | 30.1 | 29.8 |
| Isobutyl-CH3 | 22.5 | 22.3 |
| 4-CH3 | 18.9 | 18.6 |
| 5-CH3 | 15.3 | 15.0 |
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and dynamics simulations are pivotal computational techniques for investigating the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These methods are extensively used in drug discovery to predict the binding mode and affinity of a ligand to its target.
Molecular docking studies have been performed on a wide array of thiazoline derivatives to explore their potential as inhibitors of various enzymes. For example, thiazoline derivatives have been docked into the active sites of proteins like cyclin-dependent kinase 2 (CDK2) to predict their binding orientation and interactions with key amino acid residues. Such studies can reveal crucial hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
A hypothetical molecular docking and MD simulation study of this compound with a relevant biological target would provide valuable information on its potential biological activity. The isobutyl and dimethyl substitutions would play a significant role in the binding interactions, likely occupying hydrophobic pockets within the active site of the target protein.
Table 8.3: Hypothetical Docking Results of a Thiazoline Derivative with a Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -7.8 |
| Key Interacting Residues | LEU83, VAL35, ILE52 |
| Type of Interactions | Hydrophobic, van der Waals |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry.
For cyclic molecules like this compound, the flexibility of the ring, often referred to as ring puckering, is a key conformational feature. The substituents on the ring can significantly influence the preferred pucker of the thiazoline ring. A study on the conformational effects of thiazoline formation within a peptide context revealed that the thiazoline ring introduces significant rigidity compared to its acyclic precursor. researchgate.net
A detailed conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as those in the isobutyl group, and exploring the different puckering conformations of the thiazoline ring. The energies of the resulting conformers would be calculated to identify the low-energy, and therefore most populated, conformations. The PES can be explored by performing relaxed scans of key dihedral angles, which involves optimizing the geometry of the molecule at each step of the scan while keeping the scanned dihedral angle fixed. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) on the PES.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity and Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. QSAR models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent and less toxic molecules.
Numerous QSAR studies have been conducted on thiazole (B1198619) and thiazolidinone derivatives for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. In a typical QSAR study, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates the descriptors with the observed biological activity.
For example, a QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives as antioxidants used a genetic algorithm and multiple linear regression to develop predictive models. The study found that descriptors related to molecular size, shape, and electronic properties were important for the antioxidant activity of these compounds.
A QSAR model for a series of compounds including this compound could be developed to predict a specific biological activity. The descriptors for this compound, such as its molecular weight, logP, and various electronic and steric parameters, would be used as input for the model to predict its activity.
Table 8.4: Example of a Simple QSAR Equation for a Series of Thiazoline Derivatives
| Equation | Statistical Parameters |
| pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond donors + 3.2 | R2 = 0.85, Q2 = 0.75 |
Virtual Screening and Design of Novel Thiazoline Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening. Virtual screening can be either ligand-based or structure-based.
In structure-based virtual screening, molecular docking is used to screen a database of compounds against the three-dimensional structure of a target protein. In ligand-based virtual screening, a model is built based on a set of known active compounds, and this model is then used to screen a database for new compounds with similar properties.
Virtual screening has been successfully applied to identify novel thiazolidinone derivatives with potential anticancer activity. In one such study, a virtual library of 4-thiazolidinones was screened using self-developed QSAR and pharmacophore models, leading to the identification and subsequent synthesis of promising anticancer hits.
Building upon the structural framework of this compound, virtual screening could be employed to design novel derivatives with improved biological activity. For example, a library of virtual compounds could be generated by modifying the isobutyl group or the substituents on the thiazoline ring. These virtual compounds could then be screened against a specific biological target using molecular docking. The top-scoring compounds could then be synthesized and tested experimentally. This iterative process of computational design and experimental validation is a powerful strategy for the discovery of new drug candidates.
Research Applications and Functional Properties of 4,5 Dimethyl 2 Isobutyl 3 Thiazoline
Role in Food Chemistry and Flavor Perception Research
4,5-Dimethyl-2-isobutyl-3-thiazoline is a key aroma compound that has been identified in food systems such as yeast extract. chemicalbook.comchemicalbook.com Its primary application lies in the flavor industry, where it is utilized as a flavoring agent in a variety of products. chemicalbook.com
Contribution to Meat and Savory Flavor Profiles
This thiazoline (B8809763) derivative is particularly valued for its ability to impart and enhance meaty and savory flavors. thegoodscentscompany.comtzrunlong.com Its characteristic odor profile is described as meaty, spicy, and herbaceous. chemicalbook.comchemicalbook.com At a concentration of 30 parts per million, its taste is characterized as sulfur-like, nutty, brown, meaty, and reminiscent of burnt corn. chemicalbook.comchemicalbook.com These attributes make it a significant component in the formulation of flavors for meat products, soups, and sauces, where it contributes to a more authentic and robust taste profile. thegoodscentscompany.com The compound is also used in bakery, desserts, and confectionery to provide specific flavor notes. thegoodscentscompany.com
The sensory characteristics of this compound are summarized in the table below:
| Sensory Attribute | Description |
| Odor | Meaty, spicy, herbaceous, green, nutty, sulfurous, burnt cocoa, corn. thegoodscentscompany.comchemicalbook.com |
| Taste (at 30 ppm) | Sulfur-like, nutty, brown, meaty, burnt corn. chemicalbook.comchemicalbook.com |
| Flavor Notes | Malty, cocoa, chocolate, hops, nut skin, cornmeal, yeasty, meaty. thegoodscentscompany.com |
Flavor Release and Stability Mechanisms in Food Matrices
The effectiveness of a flavor compound is dependent on its release from the food matrix and its stability during processing and storage. The boiling point of this compound is 208 °C at 760 mmHg, which provides an indication of its volatility. chemicalbook.comchemicalbook.com
Limited specific research exists on the flavor release and stability mechanisms of this compound in various food matrices. However, studies on the thermal degradation of flavor chemicals provide some insight into its stability. nih.gov The stability of related thiazole (B1198619) compounds is known to be influenced by factors such as temperature and the presence of other components in the food system. The isobutyl and dimethyl groups in the structure of this compound are suggested to enhance its stability and reactivity. chemimpex.com Further research is needed to fully understand its behavior in different food applications.
Exploration of Biological and Medicinal Potential
The thiazoline structural motif is of significant interest in the field of medicinal chemistry due to its presence in a wide range of biologically active compounds.
Thiazoline Scaffolds in Bioactive Compound Discovery
The thiazoline ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Thiazole and its derivatives, including thiazolines, are known to exhibit a wide array of biological activities. This has led to their incorporation into numerous pharmaceutical compounds. While this provides a strong rationale for investigating the bioactivity of specific thiazoline compounds, detailed studies on this compound itself are not extensively reported in publicly available literature. The compound is, however, used as a building block in organic synthesis, which can lead to the creation of more complex molecules for potential pharmaceutical applications. chemimpex.com
Investigation of Receptor Binding and Enzyme Inhibition
Currently, there is a lack of specific research data available in the public domain concerning the receptor binding and enzyme inhibition properties of this compound. The general bioactivity of the broader thiazoline class suggests that this compound could potentially interact with biological targets, but dedicated studies are required to identify any such activity.
Potential in Material Science and Chemical Engineering
The application of thiazoline derivatives extends beyond flavor and medicine into the realm of material science and chemical engineering. With their unique chemical properties, these compounds can be utilized in various synthetic processes. However, specific applications for this compound in these fields are not well-documented in current research literature. The presence of a reactive thiazoline ring suggests potential for its use in the development of novel polymers or as an intermediate in specialized chemical manufacturing processes. chemimpex.com Further investigation is necessary to explore and establish its utility in these areas.
Use as a Chemical Building Block
This compound serves as a versatile precursor and intermediate in organic synthesis, primarily owing to the reactivity of its thiazoline ring. chemimpex.com The presence of nitrogen and sulfur atoms in the five-membered ring, along with the isobutyl and dimethyl substituents, imparts unique chemical properties that make it a valuable starting material for the synthesis of more complex molecules. chemimpex.comrsc.org
Thiazolines, as a class of compounds, are recognized as crucial scaffolds in the synthesis of numerous natural products and biologically active molecules. rsc.orgresearchgate.net The structural framework of this compound allows for various chemical modifications, enabling its use in the creation of a diverse array of organic compounds. rsc.org Its applications as a building block are prominent in the following areas:
Flavor and Fragrance Industry: This compound is extensively used as a starting material in the synthesis of flavoring agents and fragrances. chemimpex.com Its inherent sensory properties, often described as nutty, meaty, and green, make it a key component in creating complex flavor profiles for food products. chemimpex.com
Pharmaceutical Research: The thiazoline moiety is a key structural feature in many pharmacologically active compounds, including some with anti-HIV, anticancer, and antibiotic properties. rsc.orgresearchgate.net Researchers utilize this compound and its derivatives as building blocks to design and synthesize novel therapeutic agents. chemimpex.com The structural diversity that can be achieved from this starting material is a key factor in its utility in medicinal chemistry. chemimpex.com
Agrochemicals: The compound finds application as an intermediate in the formulation of pesticides and herbicides. chemimpex.com It can also serve as an attractant in pest management strategies, contributing to more sustainable agricultural practices. chemimpex.com
The synthesis of various thiazoline derivatives often involves reactions such as the dialkylation of thioamides or the condensation of 2-aminoethanethiols with other reagents. wikipedia.org These synthetic routes can be adapted to use this compound as a foundational element for constructing more elaborate molecular architectures.
Integration into Functional Materials
The unique properties of this compound also lend themselves to its incorporation into functional materials, where it can impart specific characteristics. The term "functional materials" in this context refers to materials designed to possess specific functions, often at the molecular level.
Research into thiazoline derivatives has shown their potential as ligands in transition metal-catalyzed coupling reactions. rsc.org The nitrogen and sulfur atoms in the thiazoline ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. This suggests a potential application for this compound in the development of novel catalysts for various chemical transformations.
The structural characteristics of this compound, including the isobutyl and dimethyl groups, contribute to its stability and reactivity, making it a reliable component in the formulation of various products. chemimpex.com
Development of Certified Reference Materials for Analytical Standards
The analysis of flavor and fragrance compounds is a critical aspect of quality control in the food and cosmetic industries. sigmaaldrich.comalfa-chemistry.com The complexity of these products, which often contain a blend of numerous compounds, necessitates the use of reliable analytical methods and standards to ensure consistency and safety. sigmaaldrich.comalfa-chemistry.com Certified Reference Materials (CRMs) play a crucial role in this process by providing a benchmark for the accurate identification and quantification of specific compounds. sigmaaldrich.com
While there is a broad range of CRMs available for various flavor and fragrance compounds, the development of a specific CRM for this compound is not extensively documented in publicly available literature. However, the principles for creating such a standard would follow established protocols for flavor and fragrance CRMs. sigmaaldrich.comisotope.com
The development of a CRM for this compound would involve:
High-Purity Synthesis and Purification: The initial step would be the synthesis of the compound with a very high degree of chemical purity.
Comprehensive Characterization: The purified compound would undergo extensive analysis using various analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and structure. kohan.com.twalwsci.com
Purity Assessment: The purity of the candidate CRM would be rigorously assessed and certified.
Homogeneity and Stability Studies: The material would be tested to ensure its homogeneity throughout the batch and its stability over time under specified storage conditions.
The availability of a CRM for this compound would be invaluable for analytical laboratories involved in the quality control of food and cosmetic products, ensuring compliance with regulatory standards and consistency in product formulation. alwsci.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NS |
| Molecular Weight | 171.303 g/mol nist.gov |
| IUPAC Name | 2-isobutyl-4,5-dimethyl-2,5-dihydro-1,3-thiazole sigmaaldrich.com |
| CAS Number | 65894-83-9 |
| Physical Form | Liquid sigmaaldrich.com |
| Storage Temperature | Room temperature, sealed in dry, dark place sigmaaldrich.com |
Emerging Themes and Future Directions in 4,5 Dimethyl 2 Isobutyl 3 Thiazoline Research
Advanced Methodologies for In Vivo Aneugenicity Assessment
The assessment of a chemical's potential to cause aneuploidy—an abnormal number of chromosomes in a cell—is a critical component of toxicological evaluation. For 4,5-Dimethyl-2-isobutyl-3-thiazoline, future research will likely employ a suite of advanced in vivo assays to move beyond initial screening and understand its effects within a whole biological system.
The preferred approach for following up on positive in vitro aneugenicity results is the in vivo mammalian erythrocyte micronucleus test. europa.eu This assay is considered a cornerstone for detecting both aneugens (which cause whole chromosome loss or gain) and clastogens (which cause chromosome breakage). nih.govgentronix.co.uk A positive result in this test demonstrates that a substance is aneugenic in vivo. europa.eu To confirm that aneuploidy, rather than clastogenicity, is the underlying mechanism, techniques such as fluorescence in situ hybridization (FISH) with centromeric or telomeric probes, or anti-kinetochore antibody staining, can be applied to the micronuclei. gentronix.co.uk
For a more comprehensive assessment, especially when specific organ toxicity is a concern or when metabolic activation is suspected, other advanced methods are being developed and implemented:
Liver Micronucleus Assay : This method is valuable for substances that are aneugenic primarily after being metabolized by the liver. europa.eudtu.dk It provides direct evidence of genotoxicity in a key metabolic organ. europa.eu
Gastrointestinal (GI) Tract Micronucleus Assay : As the first point of contact for ingested substances, the GI tract is a crucial site for assessment. The GI micronucleus test can evaluate the aneugenic potential of compounds that may act locally without significant systemic absorption. europa.eudtu.dk Further development and validation of this assay are ongoing. europa.eudtu.dk
Combined Comet and Micronucleus Assays : Integrating the in vivo comet assay (detecting DNA strand breaks) with the micronucleus assay in a single study allows for the evaluation of multiple genotoxic endpoints simultaneously. nih.gov This approach provides a more comprehensive profile of a compound's potential to cause genetic damage.
A key consideration in all in vivo testing is demonstrating that the target tissue, such as bone marrow, has been exposed to the test substance. europa.eugentronix.co.uk A negative result is only conclusive if adequate exposure is confirmed. europa.eu
Table 1: Comparison of Advanced In Vivo Aneugenicity Assessment Methods
| Assay | Primary Endpoint | Key Advantage | Applicability for this compound |
|---|---|---|---|
| Mammalian Erythrocyte Micronucleus Test (OECD 474) | Micronuclei formation in red blood cells | Well-validated, detects both aneugens and clastogens systemically. gentronix.co.uk | Standard test to assess systemic aneugenic potential. |
| Liver Micronucleus Assay | Micronuclei formation in hepatocytes | Assesses genotoxicity in a primary metabolic organ; useful for liver-activated compounds. europa.eu | Relevant if metabolic activation is suspected to be a key toxicological pathway. |
| Gastrointestinal Micronucleus Test | Micronuclei formation in GI tract cells | Evaluates local toxicity at the initial site of contact for orally ingested substances. europa.eu | Highly relevant given its use as a food flavoring agent. |
Elucidation of Stereoisomer-Specific Biological Activities
This compound is a chiral molecule, existing as a mixture of stereoisomers. Specifically, it is composed of cis and trans diastereomers, with each being a racemic mixture of two enantiomers. thegoodscentscompany.comthegoodscentscompany.com A critical area of future research is to separate these isomers and evaluate their biological activities individually. It is a well-established principle in pharmacology and toxicology that stereochemistry can have a profound impact on a molecule's biological effects. nih.gov
The differential activity of stereoisomers can arise from several factors, including:
Receptor/Enzyme Binding : The three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding site of a protein. One isomer may bind with high affinity, initiating a biological response, while another may not fit correctly and will be inactive. nih.gov
Metabolism : Enzymes responsible for metabolizing foreign compounds can exhibit stereoselectivity, processing one isomer more rapidly or via a different pathway than another.
Transport : The uptake and distribution of a compound throughout the body can be mediated by transporters that recognize only specific stereoisomers. nih.gov
While specific studies on the individual isomers of this compound are not yet prevalent, research on other chiral heterocyclic compounds provides a strong precedent. For example, a study on the isomers of the nature-inspired compound 3-Br-acivicin demonstrated that only the isomer with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.gov This difference was attributed to a combination of stereoselective cellular uptake and specific binding to a target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). nih.gov
Future research on this compound should involve the chiral separation of its isomers and subsequent individual testing to determine if specific therapeutic or toxicological activities are confined to one or more particular forms.
Table 2: Illustrative Example of Stereoisomer-Specific Activity (3-Br-acivicin)
| Isomer Configuration | Antiplasmodial Activity (IC₅₀) | Enzyme Inhibition (PfGAPDH) |
|---|---|---|
| (5S, αS) - Natural | High (sub-micromolar) nih.gov | Significant Inhibition nih.gov |
| (5R, αR) - Enantiomer | Low / Inactive nih.gov | Inactive nih.gov |
| (5S, αR) - Diastereomer | Low / Inactive nih.gov | Inactive nih.gov |
| (5R, αS) - Diastereomer | Low / Inactive nih.gov | Inactive nih.gov |
Integration of Omics Technologies in Toxicological Investigations
Modern toxicology is increasingly moving towards a systems biology approach, utilizing "omics" technologies to gain a comprehensive understanding of how a substance interacts with a biological system at a molecular level. numberanalytics.comresearchgate.net The application of genomics, transcriptomics, proteomics, and metabolomics to study this compound would represent a significant leap forward in characterizing its toxicological profile.
These high-throughput techniques can provide a holistic view of the cellular response to chemical exposure:
Genomics : Studies changes at the level of DNA, including gene mutations and larger chromosomal alterations. In toxicology, this can help identify the fundamental genetic damage caused by a compound. numberanalytics.comecetoc.org
Transcriptomics : Analyzes the expression levels of thousands of genes simultaneously. This can reveal which cellular pathways are activated or suppressed in response to the compound, offering clues to its mechanism of action. researchgate.net
Proteomics : Investigates the entire set of proteins in a cell or tissue, including changes in their abundance, modifications, and interactions. This provides a direct look at the functional machinery of the cell. nih.gov
Metabolomics : Measures the global profile of small-molecule metabolites. Changes in the metabolome can indicate specific enzyme inhibitions or disruptions in metabolic pathways. nih.gov
Integrating these omics datasets can help identify biomarkers of exposure or effect and build predictive models for risk assessment. numberanalytics.comresearchgate.net For a compound like this compound, an omics-based investigation could elucidate the molecular mechanisms behind any observed toxicity, differentiate between adaptive responses and adverse effects, and provide a more robust basis for safety evaluation. ecetoc.org
Table 3: Application of Omics Technologies in Toxicology
| Omics Field | Object of Study | Application in Toxicology |
|---|---|---|
| Genomics | DNA/Genes | Identifies gene mutations and chromosomal damage. ecetoc.org |
| Transcriptomics | RNA/Gene Expression | Reveals changes in cellular signaling and metabolic pathways. researchgate.net |
| Proteomics | Proteins | Assesses functional changes in cellular machinery and protein-protein interactions. nih.gov |
| Metabolomics | Metabolites | Detects disruptions in biochemical pathways and metabolic function. nih.gov |
Design of Sustainable and Environmentally Benign Synthetic Processes
The chemical industry is under increasing pressure to adopt "green chemistry" principles to minimize environmental impact. Future research into the synthesis of this compound and related thiazoline (B8809763) derivatives will focus on developing sustainable and efficient manufacturing processes. researchgate.net Conventional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, which can generate significant waste. bepls.com
Emerging environmentally benign approaches for the synthesis of thiazole (B1198619) and thiazoline rings include:
Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. rsc.org
Ultrasonic Irradiation : Sonochemistry, the use of ultrasound to drive chemical reactions, offers advantages such as faster reaction rates, milder conditions, and high yields. nih.gov
Use of Green Solvents : Replacing traditional volatile organic solvents with environmentally friendly alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a key goal of green chemistry. bepls.com Catalyst-free reactions in water have been successfully developed for some thiazole derivatives. bepls.com
Reusable Catalysts : The development of solid-supported or nanoparticle catalysts that can be easily recovered and reused for multiple reaction cycles improves process efficiency and reduces waste. researchgate.netacs.org For instance, silica-supported tungstosilisic acid and NiFe₂O₄ nanoparticles have been used as reusable catalysts for thiazole synthesis. researchgate.netacs.org
One-Pot, Multi-Component Reactions (MCRs) : Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency, saves resources, and reduces waste streams. acs.org
Adopting these green synthetic strategies for the production of this compound would not only reduce the environmental footprint but could also lead to more cost-effective and scalable manufacturing.
Table 4: Green Chemistry Approaches for Thiazoline Synthesis
| Methodology | Principle | Key Benefit |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Reduced reaction time, increased yield. rsc.org |
| Ultrasonic Irradiation | Applies high-frequency sound waves. | Faster rates, milder conditions, high yields. nih.gov |
| Green Solvents (e.g., Water, PEG-400) | Replaces hazardous organic solvents. | Reduced environmental impact and toxicity. bepls.com |
| Reusable Catalysts (e.g., Nanoparticles) | Catalyst is recovered and reused. | Lower cost, less waste. acs.org |
| Multi-Component Reactions | Combines multiple synthetic steps into one pot. | Higher atom economy, reduced waste and energy use. acs.org |
Expanding the Scope of Targeted Therapeutic and Industrial Applications
Currently, this compound is primarily known and utilized as a flavoring agent in the food industry. chemimpex.comchemicalbook.com It imparts desirable nutty, meaty, cocoa, and spicy flavor notes to a variety of products. thegoodscentscompany.comchemicalbook.comtzrunlong.com However, the thiazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. rsc.orgeurekaselect.comnih.gov This suggests that this compound itself, or its derivatives, could have untapped potential in therapeutic and other industrial sectors.
The broader class of thiazole and thiazoline derivatives has been shown to exhibit a wide range of pharmacological properties, including:
Anticancer Activity : Various thiazoline-based compounds have demonstrated cytotoxic effects against cancer cell lines like HepG-2 (liver carcinoma) and HCT-116 (colorectal carcinoma). rsc.orgnih.govdoaj.org Some natural products containing oligothiazoline structures are known to have high selective cytotoxicity. nih.gov
Antimicrobial Effects : Thiazoline derivatives have been evaluated for their activity against bacteria and fungi. rsc.orgnih.gov For example, certain synthesized thiazolines showed promising inhibitory activity against Salmonella sp. and Escherichia coli. nih.govdoaj.org
Anti-inflammatory and Antioxidant Properties : The thiazoline ring is present in compounds investigated for their anti-inflammatory and antioxidant capabilities. rsc.orgnih.gov
Antiviral and Other Therapeutic Uses : The thiazole ring is a component of approved drugs like the antiretroviral Ritonavir. eurekaselect.comnih.gov Derivatives have also been explored for anti-HIV, neurological, and antidiabetic activities. rsc.orgnih.gov
Beyond medicine, there are potential industrial applications:
Agriculture : Some thiazoline derivatives are used in agrochemicals. chemimpex.com Specifically, this compound has been noted for its potential use as an attractant in pest management strategies. chemimpex.com
Future research should focus on screening this compound and novel derivatives for a range of these biological activities. This could unlock new, high-value applications far beyond its current use as a flavor compound.
Table 5: Current and Potential Applications of this compound and its Chemical Class
| Application Area | Specific Use | Status |
|---|---|---|
| Food Industry | Flavoring agent (nutty, meaty, cocoa notes). chemimpex.comchemicalbook.com | Current |
| Agriculture | Pest attractant. chemimpex.com | Potential |
| Therapeutics (based on thiazoline scaffold) | Anticancer. rsc.orgnih.gov | Emerging Research |
| Antimicrobial (antibacterial, antifungal). nih.gov | Emerging Research | |
| Anti-inflammatory. rsc.org | Emerging Research | |
| Antiviral. rsc.orgeurekaselect.com | Emerging Research |
Q & A
Basic: What are the standard genotoxicity assays conducted for 4,5-Dimethyl-2-isobutyl-3-thiazoline in regulatory evaluations?
Methodological Answer:
The compound undergoes a tiered genotoxicity assessment:
- Ames Test (Reverse Bacterial Mutation Assay): Conducted per OECD TG 471 using Salmonella Typhimurium strains (TA98, TA100, TA1535, TA1537, TA102) with/without S9 metabolic activation. No mutagenic activity was observed .
- In Vitro Micronucleus Assay: Follows OECD TG 487 in human peripheral blood lymphocytes. Concentrations range from 3.62–1,000 µg/mL, testing 3+21h (with/without S9) and 24h (without S9). Statistically significant micronucleus (MN) induction occurred at 60–80 µg/mL (without S9) and 160–210 µg/mL (with S9) .
- In Vivo Comet Assay: Evaluates DNA damage in liver and duodenum cells of rats. No dose-related increases in tail intensity were observed, even at 175 mg/kg bw/day .
Advanced: How can researchers resolve discrepancies between in vitro aneugenicity findings and negative in vivo genotoxicity results?
Methodological Answer:
Discrepancies arise from differences in metabolic conditions, exposure levels, and assay sensitivity:
- Concentration-Response Comparison: In vitro MN assays showed aneugenicity at 60–210 µg/mL, while in vivo use levels (213 µg/person/day) are ~50-fold lower, minimizing biological relevance .
- Mechanistic Clarification: FISH analysis (replacing CREST staining) confirmed 81% of MN contained whole chromosomes, confirming aneugenicity. This method avoids false negatives from kinetochore protein damage .
- In Vivo Limitations: The comet assay lacked evidence of systemic exposure in bone marrow, necessitating plasma analysis to confirm bioavailability .
Basic: What analytical methods are recommended for confirming the structural identity of this compound?
Methodological Answer:
Key physicochemical parameters include:
- Molecular Formula: C₉H₁₇NS (MW: 171.30 g/mol) .
- Boiling Point: 233.5°C at 760 mmHg; Density: 1.04 g/cm³ .
- Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS) to verify ≥97% purity, as used in micronucleus assays .
Advanced: What methodological considerations are critical when designing in vitro micronucleus assays for this compound?
Methodological Answer:
Critical factors include:
-
OECD TG 487 Compliance: Use cytokinesis-block micronucleus protocol with human lymphocytes, cytochalasin B, and duplicate cultures .
-
Concentration Ranges:
Condition Concentration Range (µg/mL) S9 Activation 3+21h treatment 10–250 No S9 3+21h treatment 40–300 With S9 24h continuous treatment 4–40 No S9 Historical Controls: Compare MN frequencies against vehicle control ranges (0.1–1.10%) to assess significance .
Basic: What is the evidence for the absence of gene mutation potential in this compound?
Methodological Answer:
The Ames test (OECD TG 471) demonstrated no mutagenicity:
- Strains Tested: TA98, TA100, TA1535, TA1537, TA102.
- Metabolic Activation: S9-mix from Aroclor 1254-induced rats.
- Result: No significant increase in revertant colonies, even at cytotoxic concentrations .
Advanced: How does the aneugenic mechanism influence safety assessments for flavoring applications?
Methodological Answer:
Aneugenicity (chromosome loss) requires risk contextualization:
- Threshold-Based Approach: EFSA compared in vitro effective concentrations (60 µg/mL) to maximum use levels (213 µg/person/day). The 50-fold margin negates concern .
- FISH Validation: Pancentromeric DNA probes confirmed aneugenicity, avoiding CREST’s limitations in detecting kinetochore defects .
Basic: What in vivo models have assessed genotoxicity, and what were the outcomes?
Methodological Answer:
- Comet Assay in Rats: Tested liver and duodenum cells at 175 mg/kg bw/day. Exclusions due to cellular morphology did not alter the conclusion of no DNA damage .
- Bone Marrow Micronucleus Test: Inconclusive due to unproven exposure; follow-up plasma analysis was recommended but faced technical challenges .
Advanced: How do metabolic activation conditions (S9-mix) affect genotoxic responses in vitro?
Methodological Answer:
S9-mix alters metabolic pathways and assay sensitivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
